molecular formula C11H13BN2O2 B1317339 (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid CAS No. 1025495-85-5

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No. B1317339
M. Wt: 216.05 g/mol
InChI Key: OJUOPNGDUVRDFU-UHFFFAOYSA-N
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Description

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid , also known as 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid , is a chemical compound with the molecular formula C12H12N2O2 . It belongs to the class of boronic acids and contains a pyrazole ring substituted with methyl groups. The compound has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves the reaction of a boronic acid derivative with a pyrazole compound. Specific synthetic routes and conditions may vary, but the general approach includes boronate coupling reactions. Researchers have explored different methods to prepare this compound, including Suzuki-Miyaura cross-coupling reactions and other boron-mediated transformations .


Molecular Structure Analysis

The molecular structure of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid consists of a phenyl ring substituted with a pyrazole moiety. The boronic acid group is attached to the phenyl ring. The compound’s 2D and 3D structures can be visualized using computational tools .


Chemical Reactions Analysis

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid can participate in various chemical reactions. It may undergo Suzuki-Miyaura cross-coupling reactions with aryl halides or other boronic acids to form new carbon-carbon bonds. Additionally, it can react with electrophiles or nucleophiles, leading to functionalized derivatives .

Scientific Research Applications

Synthesis and Ligand Generation

One application of derivatives closely related to "(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid" is in the synthesis of complex molecules and ligands. For instance, functionalization of pyrazoles has led to the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Such methodologies showcase the versatility of pyrazole derivatives in synthesizing new compounds with potential applications in catalysis and material science (Olguín & Brooker, 2011).

Organic Phosphorescent Materials

Aryl boronic acids, including derivatives similar to the one , have been utilized in the screening for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. By cyclic esterification with dihydric alcohols, non-RTP and ML active compounds can be transformed into long-lived RTP emitters and bright ML dyes. This illustrates the role of such compounds in developing new materials with unique optical properties (Zhang et al., 2018).

Structural and Spectral Investigations

In another study, pyrazole-4-carboxylic acid derivatives were subject to comprehensive experimental and theoretical investigations, shedding light on their structural and spectral characteristics. These investigations contribute to a deeper understanding of the chemical and physical properties of pyrazole derivatives, with implications for their application in various scientific domains (Viveka et al., 2016).

Molecular Conformation and Hydrogen Bonding

The study of molecular conformation and hydrogen bonding in pyrazole derivatives, including those structurally related to "(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid," enhances our understanding of molecular interactions and stability. Such insights are crucial for the design of compounds with tailored properties for specific applications, including pharmaceuticals and materials science (Meskini et al., 2010).

properties

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16/h3-7,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUOPNGDUVRDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2C(=CC(=N2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586298
Record name [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid

CAS RN

1025495-85-5
Record name [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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